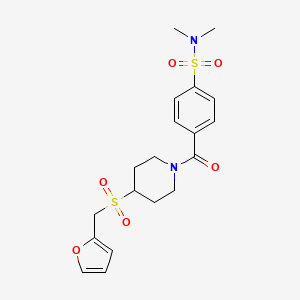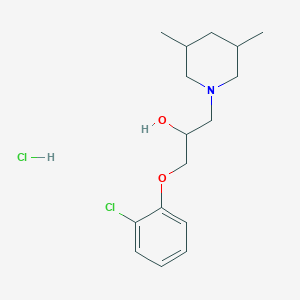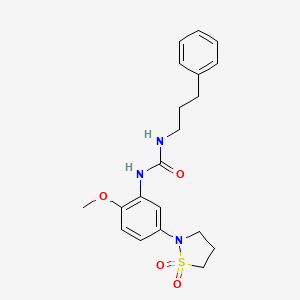
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(3-phenylpropyl)urea is a synthetic organic compound characterized by its unique structure, which includes an isothiazolidine ring with a sulfone group, a methoxy-substituted phenyl ring, and a phenylpropyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(3-phenylpropyl)urea typically involves multiple steps:
-
Formation of the Isothiazolidine Ring:
- Starting with a suitable precursor, such as a 2-aminothiophenol derivative, the isothiazolidine ring is formed through cyclization reactions.
- Oxidation of the isothiazolidine ring to introduce the sulfone group is achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Methoxylation of the Phenyl Ring:
- The phenyl ring is methoxylated using reagents such as sodium methoxide in methanol or dimethyl sulfate.
-
Urea Formation:
- The final step involves the reaction of the methoxy-substituted isothiazolidine derivative with 3-phenylpropyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfone group can be achieved under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, dimethyl sulfate.
Major Products:
- Oxidation products include higher oxidation state derivatives.
- Reduction products include sulfide and amine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(3-phenylpropyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(3-phenylpropyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfone group can participate in hydrogen bonding and other non-covalent interactions, while the urea moiety can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-hydroxyphenyl)-3-(3-phenylpropyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-chlorophenyl)-3-(3-phenylpropyl)urea: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(3-phenylpropyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the isothiazolidine ring with a sulfone group and the phenylpropyl urea moiety also contributes to its distinct properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-11-10-17(23-13-6-14-28(23,25)26)15-18(19)22-20(24)21-12-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-11,15H,5-6,9,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFPHRRTLLUJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
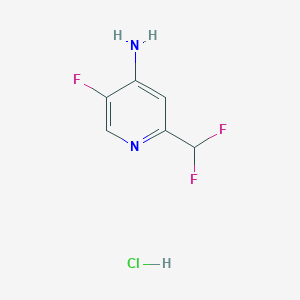
![N-[(3-hydroxyoxolan-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2736443.png)
![(Z)-4-(dimethylamino)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2736445.png)
![4-{3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOIC ACID](/img/structure/B2736446.png)
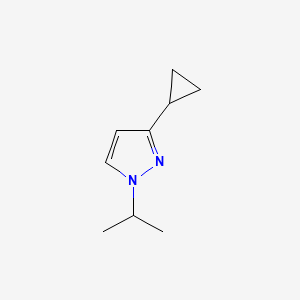
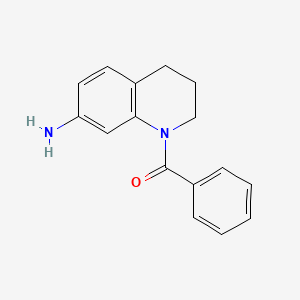
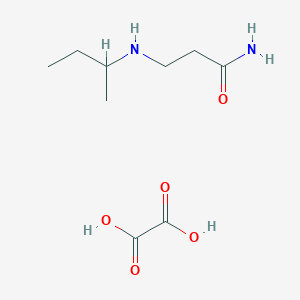
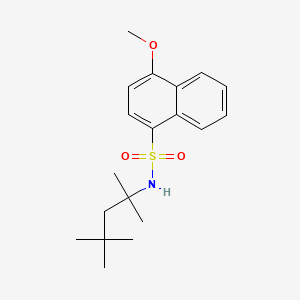
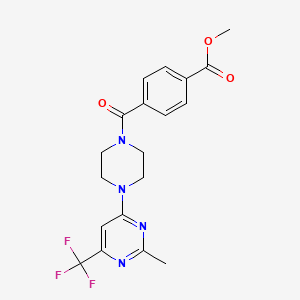
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2736453.png)
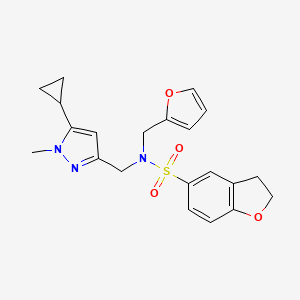
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2736457.png)
